

## Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol

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Compound of Interest		
Compound Name:	3-(4-Phenylphenyl)propanoic acid	
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### **Abstract**

This document provides a detailed experimental protocol for the synthesis of **3-(4-Phenylphenyl)propanoic acid**, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of biphenyl with succinic anhydride to yield 3-(4-biphenylcarbonyl)propionic acid. Subsequent reduction of the keto group via a modified Wolff-Kishner reduction affords the final product. This protocol includes detailed methodologies, quantitative data, and characterization of the intermediate and final products.

## Introduction

**3-(4-Phenylphenyl)propanoic acid** and its derivatives are of significant interest in drug development due to their structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl moiety is a common scaffold in pharmacologically active compounds. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this versatile intermediate.

## **Overall Reaction Scheme**





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Caption: Overall synthesis scheme for **3-(4-Phenylphenyl)propanoic acid**.

# Experimental Protocols Step 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic acid

This procedure follows a classical Friedel-Crafts acylation pathway.

#### Materials:

- Biphenyl (75 g)
- Succinic anhydride (50 g)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>) (135 g)
- Nitrobenzene (500 mL)
- Concentrated hydrochloric acid (HCI) (150 mL)
- Sodium carbonate (Na₂CO₃)
- 6N Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ethanol

#### Procedure:

 In a suitable reaction vessel, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene. The temperature of the solution should be maintained below 10°C using an external cooling bath.



- To the stirred solution, add a finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl in portions, ensuring the temperature remains below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 4 days.
- Pour the reaction mixture into a beaker containing a solution of 150 mL of concentrated hydrochloric acid in 1 liter of ice water.
- Remove the nitrobenzene by steam distillation.
- Collect the solid precipitate by filtration.
- Dissolve the crude solid in 4 liters of a hot 3% sodium carbonate solution.
- Clarify the solution by filtration if necessary and then reprecipitate the product by adding an
  excess of 6N sulfuric acid.
- Collect the crude product by filtration, dry it, and recrystallize from ethanol to obtain pure 3-(4-biphenylcarbonyl)propionic acid.[1]

## Step 2: Synthesis of 3-(4-Phenylphenyl)propanoic acid

This step involves the reduction of the ketone functional group of the intermediate to a methylene group using a modified Wolff-Kishner reduction (Huang-Minlon modification).

#### Materials:

- 3-(4-Biphenylcarbonyl)propionic acid
- Hydrazine hydrate (85%)
- Potassium hydroxide (KOH)
- Diethylene glycol

#### Procedure:



- In a round-bottom flask equipped with a reflux condenser, place the 3-(4-biphenylcarbonyl)propionic acid, 3 equivalents of potassium hydroxide, and a suitable amount of diethylene glycol.
- Add an excess of 85% hydrazine hydrate to the mixture.
- Heat the mixture to reflux for 1-2 hours.
- After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C.
- Once the temperature reaches 200°C, return the condenser to the reflux position and continue to heat the mixture for an additional 3-4 hours.
- Cool the reaction mixture to room temperature and pour it into a beaker containing water.
- Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.
- Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-(4-Phenylphenyl)propanoic acid.

## **Data Presentation**

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Yield (%)
3-(4- Biphenylcarbonyl )propanoic acid	C16H14O3	254.28	185 - 187	~69
3-(4- Phenylphenyl)pr opanoic acid	C15H14O2	226.27	164 - 166	High



Note: The yield for the Friedel-Crafts acylation can be around 69% under mechanochemical conditions. The yield for the Wolff-Kishner reduction is typically high but may vary depending on the specific reaction conditions and scale.

## Characterization Data for 3-(4-Phenylphenyl)propanoic acid

- Melting Point: 164-166 °C
- ¹H NMR (CDCl<sub>3</sub>, δ): 7.60-7.25 (m, 9H, Ar-H), 3.05 (t, 2H, -CH<sub>2</sub>-Ar), 2.75 (t, 2H, -CH<sub>2</sub>-COOH).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, δ): 179.5 (C=O), 140.8, 140.2, 139.8, 128.8, 128.7, 127.3, 127.0, 126.9 (Ar-C), 35.5 (-CH<sub>2</sub>-COOH), 30.2 (-CH<sub>2</sub>-Ar).

## **Experimental Workflow Diagram**





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Caption: Experimental workflow for the synthesis of **3-(4-Phenylphenyl)propanoic acid**.



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## References

- 1. prepchem.com [prepchem.com]
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